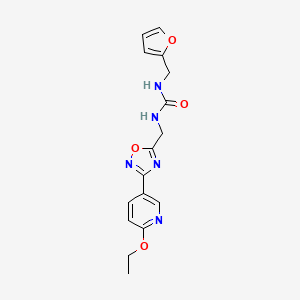

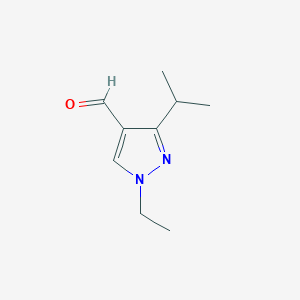

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

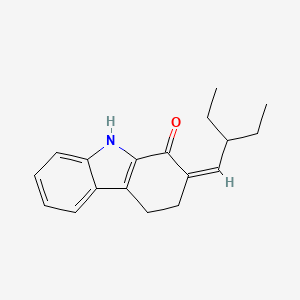

“1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It’s also known as "1-Ethyl-1H-pyrazole-4-carbaldehyde" . The CAS number for this compound is 304903-10-4 .

Synthesis Analysis

The synthesis of pyrazole compounds, which includes “1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Scientific Research Applications

Synthesis of Bicyclic Heteroaryl Carboxyaldehydes

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of complex organic compounds, such as bicyclic heteroaryl carboxyaldehydes. A study demonstrated its utility in the nonchromatographic, efficient separation and synthesis of isomeric mixtures of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole carboxylates, leading to key intermediates for developing 6-alkylidene penems (Nikitenko et al., 2006).

Antimicrobial and Antioxidant Agents

The compound is also involved in forming new antimicrobial and antioxidant agents. Research on 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showcased broad-spectrum antimicrobial activities and good antioxidant properties. These findings were further supported by in silico molecular docking studies, suggesting potential as inhibitors of bacterial enzymes (Bhat et al., 2016).

Inhibitors for Enzymatic Activities

Further research has explored its derivatives as potent inhibitors for enzymes like 5α-reductase and aromatase, showcasing the compound's relevance in developing pharmaceutical agents targeting specific enzymatic activities. This study synthesized a series of derivatives and evaluated their inhibitory activities, identifying some with high potency compared to reference drugs (El-Naggar et al., 2020).

Synthesis of Quinolinyl Chalcones

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a key intermediate in synthesizing new quinolinyl chalcones containing a pyrazole group. These compounds have shown promising antimicrobial properties, with specific derivatives being highly potent against bacterial and fungal strains. This research highlights the compound's role in creating bioactive molecules with potential therapeutic applications (Prasath et al., 2015).

Ionic Liquid Synthesis

Its derivatives have been used in environmentally benign synthesis processes in ionic liquids, demonstrating the compound's versatility in green chemistry applications. This approach offers excellent yields at room temperature, underscoring its potential in sustainable chemical synthesis methods (Hangarge & Shingare, 2003).

Safety and Hazards

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of this compound with its targets would depend on the specific nature of the targets.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities .

properties

IUPAC Name |

1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKZJMBZNZAFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)